Molecular Mechanism of Action: Trabodenoson (CAS 864915-61-7)
Molecular Mechanism of Action: Trabodenoson (CAS 864915-61-7)
Executive Summary
Trabodenoson (also known as INO-8875) is a highly selective adenosine mimetic engineered to target the Adenosine A1 Receptor (A1R) within the ocular trabecular meshwork (TM). Unlike traditional glaucoma therapies that primarily suppress aqueous humor production (e.g., beta-blockers) or increase uveoscleral outflow (e.g., prostaglandin analogs), Trabodenoson restores the natural pressure-dependent outflow capacity of the TM.
Its mechanism involves a precise signal transduction cascade that upregulates Matrix Metalloproteinase-2 (MMP-2) activity, leading to the remodeling of the extracellular matrix (ECM). This "rejuvenation" of the TM reduces outflow resistance, thereby lowering Intraocular Pressure (IOP). While Phase 3 clinical endpoints were complicated by dosing regimen variables, the molecular validity of the A1R-MMP axis remains a cornerstone for next-generation outflow therapeutics.
Chemical Identity & Physicochemical Profile
Trabodenoson is a synthetic adenosine analog modified to enhance receptor selectivity and metabolic stability.
| Property | Specification |
| CAS Number | 864915-61-7 |
| Common Name | Trabodenoson (INO-8875) |
| Chemical Formula | |
| Molecular Weight | 380.36 g/mol |
| Primary Target | Adenosine A1 Receptor (A1R) |
| Binding Affinity ( | 0.97 nM (Human A1R) |
| Selectivity | >10,000-fold vs. A2A, A2B, and A3 receptors |
| Solubility | High in DMSO (~125 mg/mL); low in aqueous media (requires cyclodextrin formulation) |
Key Insight: The >10,000-fold selectivity over the A2A receptor is critical. A2A activation causes vasodilation and hyperemia (redness); Trabodenoson’s high specificity minimizes these off-target vascular side effects, distinguishing it from non-selective adenosine agonists.
Molecular Mechanism of Action
The therapeutic efficacy of Trabodenoson is driven by its ability to modulate the mechanosensitive properties of the trabecular meshwork.
The Signaling Cascade
Upon topical administration, Trabodenoson penetrates the cornea to reach the TM. The molecular sequence of events is as follows:
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Receptor Ligation: Trabodenoson binds to the A1R on the surface of TM cells.
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G-Protein Coupling: The A1R is a GPCR that couples to the Gi/o family of G-proteins.
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Kinase Activation: This coupling triggers a rapid phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase), typically within 10 minutes.
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Protease Upregulation: p-ERK1/2 signaling leads to the increased secretion and activation of MMP-2 (Gelatinase A) and upregulation of MMP-14 (MT1-MMP).
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ECM Remodeling: Activated MMP-2 digests fibronectin and type IV collagen in the juxtacanalicular meshwork.
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Functional Outcome: The degradation of these "stiff" ECM components reduces resistance to aqueous humor outflow, lowering IOP.
Pathway Visualization
The following diagram illustrates the intracellular signaling pathway activated by Trabodenoson in TM cells.
Figure 1: The A1R-mediated signaling axis in Trabecular Meshwork cells leading to increased outflow facility.
Experimental Validation & Protocols
To validate this mechanism in a research setting, the following protocols are established standards based on pivotal studies (Li et al., 2018; Kim et al., 2009).
In Vivo IOP & Outflow Facility Workflow
This workflow describes the validation of Trabodenoson efficacy in murine models.
Reagents & Equipment:
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Model: C57BL/6J mice (Young: 3-4 mo; Aged: 12 mo).
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Compound: Trabodenoson formulated in 20% SBE-
-Cyclodextrin. -
Measurement: TonoLab Rebound Tonometer; iPerfusion System.
Step-by-Step Protocol:
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Baseline Establishment:
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Acclimate mice to handling for 3 days.
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Measure baseline IOP daily at the same time (e.g., 10:00 AM) to account for circadian rhythm.
-
-
Dosing Regimen:
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Apply 10
L of Trabodenoson (3% or 6% w/v) topically to one eye (OD). -
Apply vehicle control to the contralateral eye (OS).
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Frequency: Once daily (QD) or Twice daily (BID) for 7-14 days.
-
-
IOP Monitoring:
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Measure IOP immediately prior to daily dosing.[1]
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Take the average of 6 consecutive readings per eye.
-
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Ex Vivo Perfusion (Terminal Endpoint):
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Euthanize animal and enucleate eyes immediately.
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Mount eyes on the iPerfusion system.
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Perfuse with DBG (Dulbecco’s PBS + 5.5 mM Glucose) at sequential pressure steps (4.5 to 21 mmHg).
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Calculate Outflow Facility (
) using the Goldmann equation: .
-
Experimental Logic Diagram
Figure 2: Experimental workflow for assessing Trabodenoson efficacy in vivo.
Clinical Translation & Efficacy Data
While preclinical models demonstrated clear efficacy, clinical translation highlighted the importance of dosing frequency.
| Study Phase | Key Finding | Insight |
| Preclinical | 30% increase in outflow facility in aged mice. | Validated the "TM Rejuvenation" hypothesis via MMP-2. |
| Phase 2 | Significant IOP reduction (-6.5 mmHg) at 500 | Confirmed efficacy in humans with Ocular Hypertension/POAG. |
| Phase 3 (MATrX-1) | Failed to meet primary endpoint vs. placebo. | Failure attributed to QD dosing (once daily) which was insufficient to maintain A1R activation, unlike the successful BID regimen in Phase 2. |
References
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Li, G., et al. (2018). Trabodenoson, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice.[1][2] Investigative Ophthalmology & Visual Science.[1][2][3][4]
-
Qiu, T. G. (2021). Trabodenoson on trabecular meshwork rejuvenation: a comprehensive review of clinical data.[5] Expert Opinion on Investigational Drugs.[5]
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Kim, N., et al. (2009). INO-8875, An Adenosine A1 Agonist, in Development for Open-Angle Glaucoma Reduces IOP in Three Rabbit Models.[3] Investigative Ophthalmology & Visual Science.[1][2][3][4]
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Crosson, C. E. (2002). Adenosine A1 receptor modulation of MMP-2 secretion by trabecular meshwork cells. Investigative Ophthalmology & Visual Science.[1][2][3][4]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Trabodenoson, an Adenosine Mimetic With A1 Receptor Selectivity Lowers Intraocular Pressure by Increasing Conventional Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trabodenoson - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
